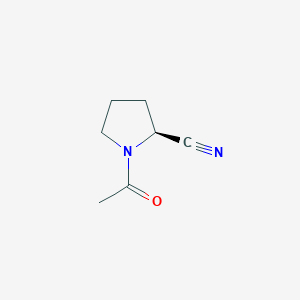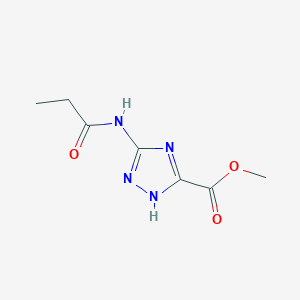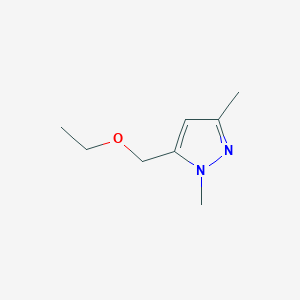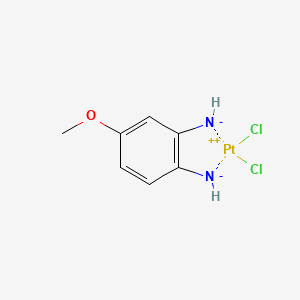
1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a hydroxyl group and two carboxylic acid groups on the phenyl ring, making it a versatile molecule for chemical reactions and applications.
準備方法
The synthesis of 1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dicarboxybenzaldehyde and 4-hydroxypyridine.
Condensation Reaction: The 3,4-dicarboxybenzaldehyde undergoes a condensation reaction with 4-hydroxypyridine in the presence of a suitable catalyst to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反応の分析
1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridinium nitrogen or the phenyl ring, leading to the formation of various derivatives.
Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts (e.g., sulfuric acid). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its effects on cellular pathways are being investigated to understand its potential therapeutic applications.
類似化合物との比較
1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride can be compared with similar compounds such as:
2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride: Known for its use in the synthesis of polyimides with high thermal stability.
3,4-Dicarboxyphenylboronic acid: Used in organic synthesis and as a building block for boron-containing compounds.
4-Hydroxy-3,5-dicarboxyphenylacetic acid: Studied for its potential biological activities and applications in medicinal chemistry.
特性
分子式 |
C13H10ClNO5 |
|---|---|
分子量 |
295.67 g/mol |
IUPAC名 |
4-(4-hydroxypyridin-1-ium-1-yl)phthalic acid;chloride |
InChI |
InChI=1S/C13H9NO5.ClH/c15-9-3-5-14(6-4-9)8-1-2-10(12(16)17)11(7-8)13(18)19;/h1-7H,(H2,16,17,18,19);1H |
InChIキー |
SFKAMROWPBQWOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+]2=CC=C(C=C2)O)C(=O)O)C(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)

![1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12874295.png)




![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)

![14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione](/img/structure/B12874317.png)

